molecular formula C18H25N3O4S B589029 N-Biotinyl Dopamine CAS No. 241142-94-9

N-Biotinyl Dopamine

Cat. No.: B589029
CAS No.: 241142-94-9
M. Wt: 379.475
InChI Key: PDZDPPBGYITTEH-NUTKFTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Biotinyl Dopamine is a biotinylated derivative of dopamine, where a biotin moiety is attached to the dopamine molecule. Biotin is a vitamin that can be used to tag molecules for various biochemical applications, leveraging its strong interaction with avidin or streptavidin . Dopamine is a neurotransmitter that plays several important roles in the brain and body.

Scientific Research Applications

N-Biotinyl Dopamine has a wide range of applications in scientific research:

Future Directions

While specific future directions for N-Biotinyl Dopamine are not mentioned in the literature, research on dopamine and related compounds is ongoing. For instance, research on biomarkers for ADHD, which involves dopamine, is ongoing and could potentially involve compounds like this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinyl Dopamine typically involves the conjugation of biotin to dopamine through a linker. The process often includes the following steps:

Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Biotinyl Dopamine can undergo various chemical reactions, including:

    Oxidation: The catechol group in dopamine can be oxidized to form quinones.

    Substitution: The amine group in dopamine can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Acylated dopamine derivatives.

Comparison with Similar Compounds

  • N-Biotinyl-6-aminohexyl-7-hydroxycoumarin-4-acetamide
  • N-Biotinyl-4,7,10-trioxa-1,13-tridecanediamine trifluoroacetate
  • N-Biotinyl-5-methoxy-d3-tryptamine

Uniqueness: N-Biotinyl Dopamine is unique due to its combination of dopamine’s neurotransmitter properties and biotin’s strong binding affinity to avidin or streptavidin. This dual functionality makes it particularly valuable in biochemical assays and research applications .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c22-13-6-5-11(9-14(13)23)7-8-19-16(24)4-2-1-3-15-17-12(10-26-15)20-18(25)21-17/h5-6,9,12,15,17,22-23H,1-4,7-8,10H2,(H,19,24)(H2,20,21,25)/t12-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZDPPBGYITTEH-NUTKFTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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